[(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid
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Overview
Description
[(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid is a chemical compound characterized by the presence of both fluorine and hydroxyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid typically involves the reaction of 2,6-difluorobenzoyl chloride with glycine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can yield alcohols .
Scientific Research Applications
[(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [(2,6-Dichlorobenzoyl)amino]hydroxyacetic acid
- [(2,6-Dibromobenzoyl)amino]hydroxyacetic acid
- [(2,6-Diiodobenzoyl)amino]hydroxyacetic acid
Uniqueness
[(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties compared to its chlorinated, brominated, or iodinated counterparts. Fluorine atoms can enhance the compound’s stability, reactivity, and biological activity.
Properties
CAS No. |
153876-17-6 |
---|---|
Molecular Formula |
C9H7F2NO4 |
Molecular Weight |
231.15 g/mol |
IUPAC Name |
2-[(2,6-difluorobenzoyl)amino]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H7F2NO4/c10-4-2-1-3-5(11)6(4)7(13)12-8(14)9(15)16/h1-3,8,14H,(H,12,13)(H,15,16) |
InChI Key |
HAEZACDIXLWYOC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(C(=O)O)O)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(C(=O)O)O)F |
Synonyms |
Acetic acid, [(2,6-difluorobenzoyl)amino]hydroxy- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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